Methyl 9-(1,3-benzodioxol-5-yl)-12-(4-hydroxyphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
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Overview
Description
METHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-12-(4-HYDROXYPHENYL)-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHENE-2-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a hydroxyphenyl group, and a hexahydro-5-azatetraene core, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-12-(4-HYDROXYPHENYL)-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole ring and the hydroxyphenyl group, followed by the construction of the hexahydro-5-azatetraene core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-12-(4-HYDROXYPHENYL)-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodioxole and hydroxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-12-(4-HYDROXYPHENYL)-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-12-(4-HYDROXYPHENYL)-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-(6-HYDROXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-HYDROXYPHENYL)PROPANOATE: Shares structural similarities but differs in the position of the hydroxy group.
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-HYDROXYPHENYL)PROP-2-ENAMIDE: Another related compound with a different core structure.
Uniqueness
METHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-12-(4-HYDROXYPHENYL)-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H25NO6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
methyl 9-(1,3-benzodioxol-5-yl)-12-(4-hydroxyphenyl)-11-oxo-8,9,10,12-tetrahydro-7H-benzo[a]acridine-10-carboxylate |
InChI |
InChI=1S/C32H25NO6/c1-37-32(36)29-22(19-9-13-25-26(14-19)39-16-38-25)15-24-30(31(29)35)27(18-6-10-20(34)11-7-18)28-21-5-3-2-4-17(21)8-12-23(28)33-24/h2-14,22,27,29,33-34H,15-16H2,1H3 |
InChI Key |
HHGVDNGTBOKVHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CC2=C(C1=O)C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)O)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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